![molecular formula C8H8BNO2S B151216 2-Methylbenzothiazole-5-boronic acid CAS No. 590417-67-7](/img/structure/B151216.png)
2-Methylbenzothiazole-5-boronic acid
Overview
Description
2-Methylbenzothiazole-5-boronic acid is a compound that is likely to share some chemical properties with the benzothiazole derivatives discussed in the provided papers. While the specific compound is not directly studied in these papers, insights can be drawn from the related structures and reactions of similar boron-containing heterocycles.
Synthesis Analysis
The synthesis of related boron compounds involves chelation with azolyl groups, as seen in the study of N,C-chelate boron compounds, which include a benzothiazolyl derivative . The synthesis of these compounds is not detailed, but the transformation of these compounds upon light irradiation or heating suggests a complex synthetic pathway that could potentially be applied to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray diffraction, as in the case of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate . This compound, while not a boronic acid, shares the benzothiazole moiety and provides insights into the structural aspects of such heterocycles. The structure of the benzothiazole ring system in these compounds is slightly warped, which could influence the reactivity and properties of this compound.
Chemical Reactions Analysis
The chemical reactivity of boron compounds with benzothiazole units can involve multistructural transformations, as observed in the N,C-chelate boron compounds . These transformations include photoisomerization and thermal intramolecular H-atom transfer (HAT), leading to a series of isomers. Such reactivity could be relevant to the study of this compound, particularly in the context of its potential isomerization and HAT reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole boron compounds are influenced by the presence of donor and acceptor substituents . For instance, the photophysical properties of benzo[4,5]thiazolo[3,2-c][1,3,5,2]oxadiazaborinines are affected by these substituents, which could also be the case for this compound. The solid-state fluorescence quantum yield of these compounds is notable and could suggest similar properties for this compound.
Scientific Research Applications
Synthesis of Benzazoles and Derivatives
2-Methylbenzothiazole-5-boronic acid plays a critical role in the synthesis of benzazoles, a class of compounds with a wide range of biological activities. The compound serves as a precursor in the synthesis of 2-guanidinobenzazoles (2GBZs), which have shown potential therapeutic effects. The chemical reactivity of this compound allows for various modifications and functionalizations, leading to the creation of compounds with enhanced biological activities. These synthesized compounds have been studied for their cytotoxic effects, inhibition of cell proliferation via angiogenesis, and induction of apoptosis, underscoring their potential in medicinal chemistry (Rosales-Hernández et al., 2022).
Development of Antitumor Agents
The incorporation of this compound into the design of benzothiazole derivatives has been explored for their antitumor properties. Some benzothiazole derivatives, developed using this acid as a building block, have shown a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles, synthesized from this compound, are being investigated for their potential as antitumor agents. These compounds have attracted attention due to their structural simplicity and the ease of synthesis, which facilitates the development of chemical libraries for drug discovery (Kamal et al., 2015).
Boronic Acid Drugs Design and Discovery
The unique properties of boronic acids, such as this compound, have led to their increased use in drug discovery. These compounds can enhance the potency of drugs or improve their pharmacokinetic profiles. The design and discovery of boronic acid drugs, including those based on this compound, have been a growing area of research. The Food and Drug Administration (FDA) and Health Canada have approved several boronic acid drugs, with many others in clinical trials. This highlights the significance of this compound in the development of new medicinal compounds (Plescia & Moitessier, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
It’s worth noting that boronic acids are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (such as palladium), which then forms a new carbon-carbon bond .
Biochemical Pathways
Given the compound’s potential use in suzuki-miyaura cross-coupling reactions, it may be involved in the synthesis of various organic compounds .
Result of Action
As a boronic acid, it may interact with various biological targets and participate in the formation of new organic compounds through Suzuki-Miyaura cross-coupling reactions .
properties
IUPAC Name |
(2-methyl-1,3-benzothiazol-5-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2S/c1-5-10-7-4-6(9(11)12)2-3-8(7)13-5/h2-4,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPZHJXTRXAWAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)SC(=N2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621107 | |
Record name | (2-Methyl-1,3-benzothiazol-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
590417-67-7 | |
Record name | (2-Methyl-1,3-benzothiazol-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 590417-67-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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